Head-to-Head Potency Comparison with ODQ for sGC Inhibition in Mouse Cerebellum
In a direct in vitro comparison using the same experimental system, 3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide demonstrates a substantial potency advantage over the common reference inhibitor ODQ. The target compound inhibited S-nitroso-glutathione-enhanced sGC activity with an IC50 of 17 nM, achieving approximately 4.7-fold greater potency than ODQ, which has an IC50 of 80 nM in this assay . This quantitative difference is a primary driver for its selection when high-affinity target engagement is required.
| Evidence Dimension | Inhibitory Potency (IC50) against purified sGC |
|---|---|
| Target Compound Data | IC50 = 17 nM for S-nitroso-glutathione-enhanced sGC activity in mouse cerebellum homogenates |
| Comparator Or Baseline | ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one): IC50 = 80 nM for sGC in the same assay |
| Quantified Difference | Target compound is approximately 4.7-fold more potent |
| Conditions | Mouse cerebellum homogenates, S-nitroso-glutathione-enhanced enzyme activity (Olesen et al., 1998) |
Why This Matters
The higher potency allows for a lower working concentration to achieve equivalent target inhibition, potentially reducing compound usage and minimizing off-target effects related to high-concentration dosing.
